molecular formula C14H12N2O3 B14633409 2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one CAS No. 52566-54-8

2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14633409
CAS No.: 52566-54-8
M. Wt: 256.26 g/mol
InChI Key: MKTLPOHOOCHOTM-UHFFFAOYSA-N
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Description

2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that has garnered significant interest due to its potential therapeutic properties. This compound belongs to the class of benzoxazines, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 2-aminophenols with dibenzoylacetylene. This reaction proceeds through a cyclocondensation mechanism, leading to the formation of the benzoxazine ring . The reaction conditions generally include the use of methanol as a solvent and room temperature conditions, making the process relatively straightforward and efficient .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone derivatives, amine derivatives, and substituted benzoxazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis. The compound’s anticancer properties are believed to result from its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: Shares a similar core structure but lacks the phenylamino group.

    2-Amino-2H-1,4-benzoxazin-3(4H)-one: Similar structure but with an amino group instead of the hydroxy(phenyl)amino group.

Uniqueness

2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both hydroxy and phenylamino groups, which contribute to its diverse biological activities and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

52566-54-8

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-(N-hydroxyanilino)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C14H12N2O3/c17-13-14(16(18)10-6-2-1-3-7-10)19-12-9-5-4-8-11(12)15-13/h1-9,14,18H,(H,15,17)

InChI Key

MKTLPOHOOCHOTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2C(=O)NC3=CC=CC=C3O2)O

Origin of Product

United States

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